![molecular formula C20H13BrO5 B3290995 6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 869079-35-6](/img/structure/B3290995.png)
6-bromo-7'-ethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
概要
説明
6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a synthetic organic compound belonging to the class of bichromenes This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 7’ position on the bichromene skeleton
生化学分析
Biochemical Properties
6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can alter cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . The impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, modulating their activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with DNA and RNA, thereby affecting the transcription and translation of specific genes . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one in laboratory settings are essential for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It may degrade over time when exposed to light or extreme pH conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Additionally, its localization within cells can influence its activity and function, making it essential to study these aspects for therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Bromo-3-(7-ethoxy-2-oxochromen-4-yl)chromen-2-one is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its therapeutic potential . Understanding these localization patterns is essential for developing targeted therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Ethoxylation: The ethoxy group can be introduced at the 7’ position through an etherification reaction using ethyl alcohol and a strong acid catalyst like sulfuric acid.
Cyclization: The formation of the bichromene structure is achieved through a cyclization reaction, often involving the use of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted bichromenes with various functional groups.
科学的研究の応用
6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression and replication processes.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
6-bromo-2H-chromene-2-one: A simpler chromene derivative with similar bromine substitution.
7-ethoxy-2H-chromene-2-one: A chromene derivative with an ethoxy group at the 7th position.
6-bromo-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione: A bichromene derivative with a methoxy group instead of an ethoxy group.
Uniqueness
6-bromo-7’-ethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to the combination of bromine and ethoxy substitutions on the bichromene skeleton, which imparts distinct chemical properties and potential applications. The presence of both electron-withdrawing (bromine) and electron-donating (ethoxy) groups can influence the compound’s reactivity and interactions with biological targets.
特性
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO5/c1-2-24-13-4-5-14-15(10-19(22)25-18(14)9-13)16-8-11-7-12(21)3-6-17(11)26-20(16)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPBGTOEXQTAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


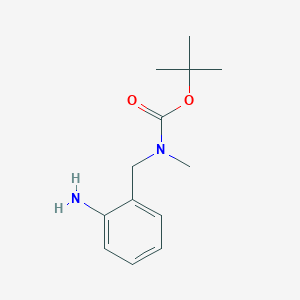
![2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B3290923.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3290926.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3290930.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B3290935.png)
![N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B3290945.png)
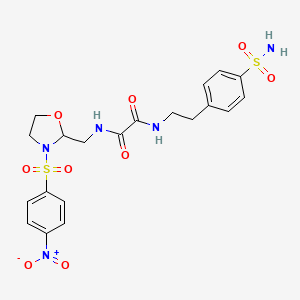
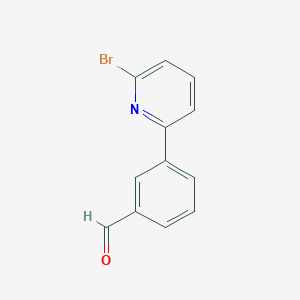
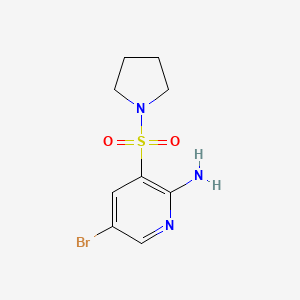
![N'-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-nitrobenzohydrazide](/img/structure/B3290986.png)
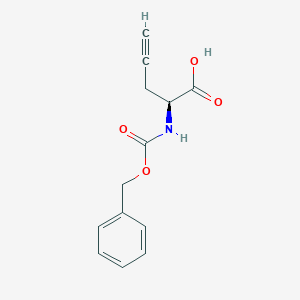
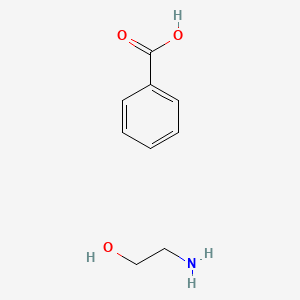
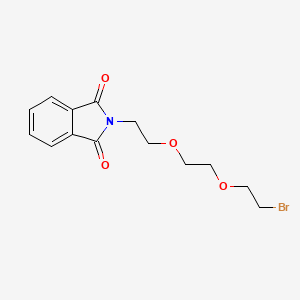
![Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3291010.png)
